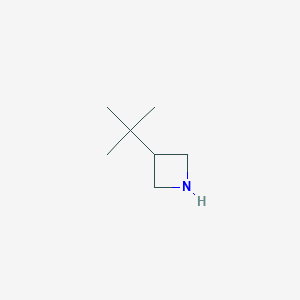
3-Tert-butylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butylazetidine is a four-membered nitrogen-containing heterocycle with a tert-butyl group attached to the third carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylazetidine typically involves the cyclization of suitable precursors. One common method is the reaction of tert-butylamine with a suitable dihalide under basic conditions. For example, the reaction of tert-butylamine with 1,3-dibromopropane in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反応の分析
Types of Reactions: 3-Tert-butylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
科学的研究の応用
3-Tert-butylazetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
作用機序
The mechanism of action of 3-tert-butylazetidine depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Azetidine: The parent compound without the tert-butyl group.
N-Methylazetidine: An azetidine derivative with a methyl group attached to the nitrogen atom.
N-tert-Butylazetidine: An azetidine derivative with a tert-butyl group attached to the nitrogen atom.
Uniqueness: 3-Tert-butylazetidine is unique due to the presence of the tert-butyl group at the third carbon atom. This bulky group can influence the compound’s reactivity and interactions with other molecules, making it distinct from other azetidine derivatives .
特性
分子式 |
C7H15N |
|---|---|
分子量 |
113.20 g/mol |
IUPAC名 |
3-tert-butylazetidine |
InChI |
InChI=1S/C7H15N/c1-7(2,3)6-4-8-5-6/h6,8H,4-5H2,1-3H3 |
InChIキー |
AAUOIOOJSYBVJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B13013852.png)
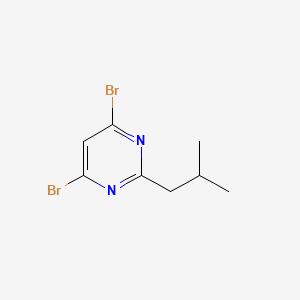
![Methyl7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B13013882.png)
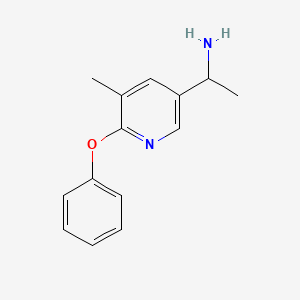
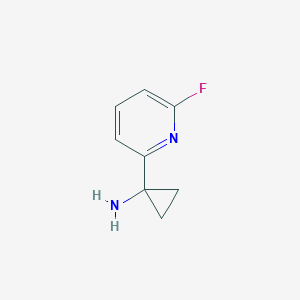
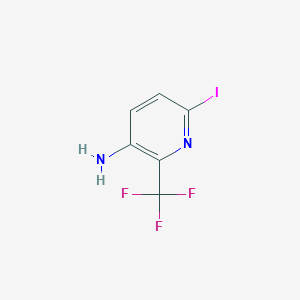
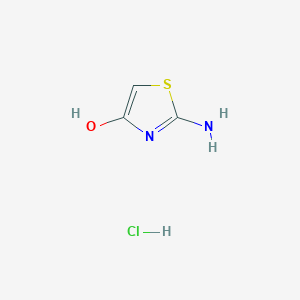
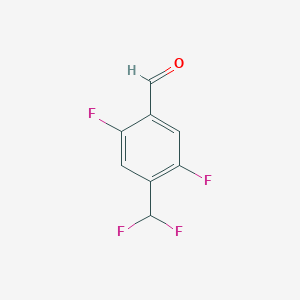
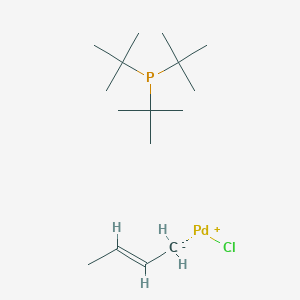
![Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13013915.png)
![3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13013931.png)


![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
